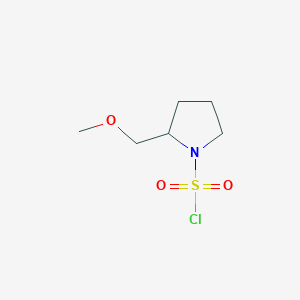
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Vue d'ensemble
Description
Chloromethyl methyl ether (CMME) is a compound with formula CH3OCH2Cl . It is a colorless liquid and a chloroalkyl ether. It is used as an alkylating agent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .
Synthesis Analysis
A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of Chloromethyl methyl ether is represented by the formula CH3OCH2Cl .Chemical Reactions Analysis
In organic chemistry, a methoxy group is the functional group consisting of a methyl group bound to oxygen . This alkoxy group has the formula R−O−CH3.Physical And Chemical Properties Analysis
The physical and chemical properties of Chloromethyl methyl ether include a boiling point of 55-57 °C, a density of 1.06 g/mL at 25 °C, and a vapor pressure of 3.55 psi at 20 °C .Applications De Recherche Scientifique
1. Selective Deprotection in Chemical Synthesis
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is utilized for the selective deprotection of pharmacologically useful compounds. For instance, it's used in the efficient and selective cleavage of a methoxymethyl group at the 2-position in acid-sensitive pyridazinones. This deprotection, achieved with Lewis acids such as boron tribromide or aluminum chloride, is crucial for generating 3(2H)-pyridazinones under mild conditions without affecting multiple bonds in substituents (Sotelo, Coelho, & Raviña, 2001).
2. Synthesis of Alkyl Ethers
Another application of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is in the synthesis of alkyl ethers. Methoxymethyl or 1-methoxyethyl ether derivatives can be transformed into corresponding alkyl ether derivatives through a one-pot two-step sequence involving pyridinium salt intermediates. These intermediates are added to organocuprates generated in situ from CuI and alkyl/aryl Grignard reagents, showcasing the versatility of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride in organic synthesis (Minamitsuji et al., 2012).
3. Synthesis of Complex Organic Molecules
This compound is also pivotal in the stereoselective synthesis of complex organic molecules. For example, it's used in the synthesis of 4-Octulose derivatives from L-Sorbose, serving as key intermediates in the creation of C-Glycoside and Polyhydroxyindolizidine analogues. These intricate synthesis processes involve multiple steps, including treatment with p-toluenesulfonyl chloride in pyridine, showcasing the compound's role in the formation of structurally complex and functionally rich organic molecules (Izquierdo et al., 2000).
4. Conversion of Piperidines to Pyrrolidines
In a notable application, 3-Methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This reaction is significant as it features a rare conversion of piperidines into pyrrolidines, showcasing the compound's role in facilitating unique transformations in organic chemistry (Tehrani et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQXGXZMQYGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



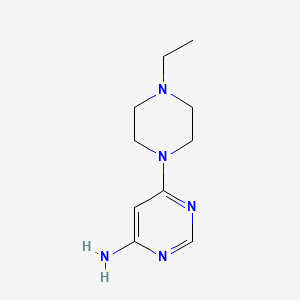
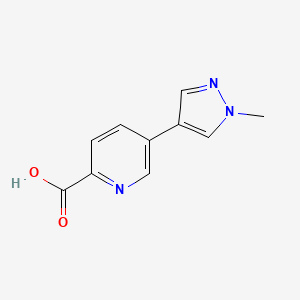

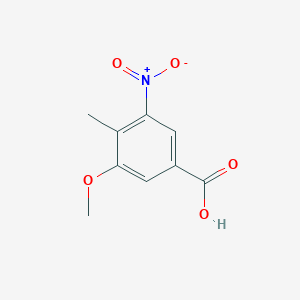

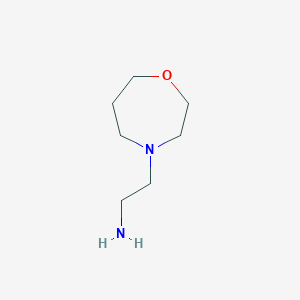

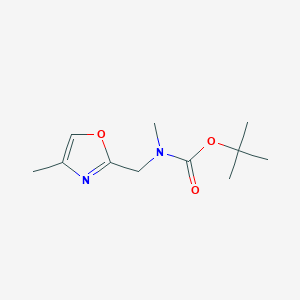

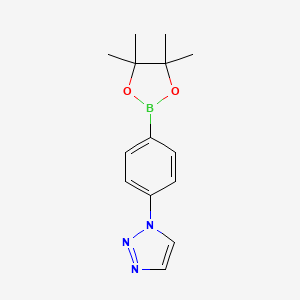


![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)